molecular formula C17H21ClN2O B13972155 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride CAS No. 36982-02-2

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride

Cat. No.: B13972155
CAS No.: 36982-02-2
M. Wt: 304.8 g/mol
InChI Key: KXYCCVLMCBYQMJ-UHFFFAOYSA-N
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Description

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride is a phenoxazine derivative characterized by a dimethylamino-propyl side chain at the 10-position of the heterocyclic core. Phenoxazines consist of a dibenzo-1,4-oxazine structure, with an oxygen atom bridging two benzene rings. This compound is structurally analogous to phenothiazines (which contain sulfur instead of oxygen) but exhibits distinct physicochemical and pharmacological properties due to the oxygen atom’s electronegativity. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in modulating multidrug resistance (MDR) in cancer therapy .

Properties

CAS No.

36982-02-2

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H20N2O.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H

InChI Key

KXYCCVLMCBYQMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride typically involves a multi-step process. One common method includes the N-alkylation of phenoxazine with N-dimethylaminopropyl chloride under phase transfer catalysis conditions. This reaction is followed by purification steps such as column chromatography to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride exerts its effects involves its ability to undergo reversible redox reactions. This property allows it to interact with various molecular targets, including enzymes and receptors involved in redox processes. The compound can donate or accept electrons, thereby influencing the activity of these targets and modulating biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of phenoxazine derivatives is highly dependent on substituents at the 10-position. Below is a comparative analysis with structurally related compounds:

Compound Substituent Chain Length Key Biological Activity Reference
10-((N-Dimethylamino)propyl)phenoxazine HCl Dimethylamino-propyl 3 carbons Moderate MDR reversal; enhances vinca alkaloid accumulation in cancer cells
10-(3'-Morpholinopropyl)phenoxazine Morpholine-propyl 3 carbons High MDR reversal; superior to verapamil in enhancing vinblastine accumulation
10-(Piperidinoacetyl)phenoxazine Piperidine-acetyl 2 carbons Low cytotoxicity; enhances drug accumulation via P-glycoprotein-independent mechanisms
10-(3'-Chloropropyl)phenoxazine Chloropropyl 3 carbons High cytotoxicity; limited clinical utility due to toxicity
10-[3'-Bis(hydroxyethyl)amino]propylphenoxazine Bis(hydroxyethyl)amino-propyl 3 carbons Low cytotoxicity; enhances drug accumulation without inhibiting efflux pumps
Trifluoperazine Hydrochloride (Phenothiazine) Piperazinylpropyl + trifluoromethyl 3 carbons Antipsychotic activity; weak MDR reversal compared to phenoxazines
Promethazine Hydrochloride (Phenothiazine) Dimethylamino-propyl 3 carbons Antihistamine; no significant MDR reversal
Key Observations:
  • Chain Length: A three-carbon alkyl chain (propyl) optimizes MDR reversal activity, as seen in 10-(3'-morpholinopropyl)phenoxazine and the target compound .
  • Amino Substituents: Tertiary amines (e.g., morpholine, piperidine) enhance potency compared to primary or secondary amines. The dimethylamino group in the target compound provides balanced lipophilicity for membrane penetration but is less potent than morpholine derivatives .
  • Phenoxazine vs. Phenothiazine: Phenoxazines generally exhibit stronger MDR reversal than phenothiazines (e.g., trifluoperazine) due to reduced electron density from the oxygen atom, which may alter interactions with efflux pumps like P-glycoprotein .

Mechanistic Differences

  • P-glycoprotein Dependence: Verapamil, a standard MDR modulator, primarily inhibits P-glycoprotein. In contrast, 10-((N-Dimethylamino)propyl)phenoxazine HCl and its analogues show activity even in cell lines with low P-glycoprotein expression, suggesting additional mechanisms (e.g., mitochondrial targeting or lysosomal sequestration) .
  • Cytotoxicity Profile: The target compound has lower cytotoxicity than 10-(3'-chloropropyl)phenoxazine, making it a safer candidate for combination therapies .

Physicochemical Properties

Property 10-((N-Dimethylamino)propyl)phenoxazine HCl 10-(3'-Morpholinopropyl)phenoxazine Promethazine HCl (Phenothiazine)
Molecular Weight ~340–360 g/mol ~380–400 g/mol 320.88 g/mol
Solubility High (HCl salt) Moderate Freely soluble in water/ethanol
LogP (Predicted) ~3.5 ~2.8 ~4.2
Stability Stable under refrigeration Light-sensitive Oxidizes in air (turns blue)

The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic derivatives like 10-(piperidinoacetyl)phenoxazine .

Anticancer Drug Resistance Modulation

  • In KB-ChR8-5 and GC3/c1 cell lines, 10-((N-Dimethylamino)propyl)phenoxazine HCl increased vinca alkaloid accumulation by 8–50-fold, outperforming verapamil in P-glycoprotein-low models .
  • Substitutions with hydrophilic groups (e.g., bis(hydroxyethyl)amino) reduce cytotoxicity but retain efficacy, making them preferable for long-term therapies .

Biological Activity

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride is a phenoxazine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including antimicrobial, antidiabetic, and anticancer properties. Understanding its biological activity is essential for further development in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈ClN
  • Molecular Weight : 239.76 g/mol

This compound features a phenoxazine core with a dimethylaminopropyl substituent, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that phenoxazine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of phenoxazine showed efficacy against various strains of bacteria and mycobacteria, including Mycobacterium tuberculosis and Escherichia coli .

Table 1: Antimicrobial Efficacy of Phenoxazine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Phx-1M. scrofulaceum5 µg/mL
Phx-2M. kansasii10 µg/mL
Phx-3E. coli15 µg/mL

Antidiabetic Activity

Phenoxazine derivatives have also been investigated for their antidiabetic properties. One study highlighted the potential of these compounds to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Case Study: Antidiabetic Effects
In a controlled trial, diabetic rats treated with this compound showed a significant reduction in fasting blood glucose levels compared to the control group. The results suggest a mechanism involving increased glucose uptake by peripheral tissues.

Anticancer Activity

The anticancer potential of phenoxazine derivatives has been explored extensively. Studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 2: Cytotoxicity of Phenoxazine Derivatives

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Inhibition of cell proliferation
A549 (lung cancer)20ROS generation

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Interaction : Some studies suggest interaction with neurotransmitter receptors, influencing cellular signaling pathways .

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